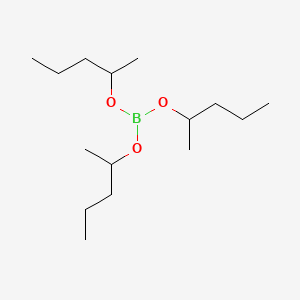

Pentan-2-ol, triester with boric acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis and Catalysis

Organoboron compounds are pivotal in modern organic chemistry, primarily due to their role in the formation of carbon-carbon and carbon-heteroatom bonds. The Nobel Prize-winning Suzuki coupling reaction, which utilizes boronic acids, is a testament to the importance of this class of compounds in constructing complex organic molecules, including pharmaceuticals and advanced materials. Current time information in Georgetown County, US. Beyond cross-coupling reactions, organoboron compounds are employed as catalysts, transient protecting groups, and stereodirecting agents. Their generally low toxicity and environmental impact further enhance their appeal in sustainable chemical synthesis. psu.edu

Classification of Borate (B1201080) Esters

Borate esters are organoboron compounds typically synthesized through the condensation reaction between boric acid and an alcohol. wikipedia.org They are broadly categorized based on their structural framework.

Orthoborate triesters, with the general formula B(OR)₃, are the simplest class of borate esters. wikipedia.org They consist of a central boron atom bonded to three alkoxy or aryloxy groups. "Pentan-2-ol, triester with boric acid" fits into this category, with three pentan-2-yloxy groups attached to the boron center. The geometry around the boron atom in these compounds is typically trigonal planar, rendering the boron atom electron-deficient and conferring Lewis acidic properties. wikipedia.orgwikipedia.org

The synthesis of orthoborate triesters is generally achieved by reacting boric acid or boron oxides with the corresponding alcohol, often with the removal of water to drive the reaction to completion. wikipedia.orgwiley-vch.de For instance, the formation of trimethyl borate involves heating boric acid with methanol (B129727). wikipedia.org A similar principle applies to the synthesis of tris(pentan-2-yloxy)borane from boric acid and 2-pentanol.

Table 1: General Properties of Orthoborate Triesters

| Property | Description |

|---|---|

| General Formula | B(OR)₃ |

| Bonding | Trigonal planar geometry around the boron atom. |

| Lewis Acidity | The boron atom is electron-deficient and acts as a Lewis acid. |

| Synthesis | Typically formed by the condensation of boric acid with an alcohol. wikipedia.org |

| Reactivity | Can undergo hydrolysis and are used as precursors to other organoboron compounds. wikipedia.org |

This table provides generalized information for the class of orthoborate triesters, as specific experimental data for tris(pentan-2-yloxy)borane is not widely available.

Orthoborate triesters are structurally distinct from other classes of organoboron compounds. Cyclic boronate esters, for example, are formed from the reaction of boronic acids (RB(OH)₂) with diols. This results in a cyclic structure containing a boron atom, two oxygen atoms, and at least two carbon atoms. A well-known example is the formation of boronate esters with pinacol (B44631).

Metaborate (B1245444) esters, another class, possess a six-membered boroxine (B1236090) ring structure. wikipedia.org Boranes, such as diborane (B8814927) (B₂H₆), are compounds of boron and hydrogen and are highly reactive reducing agents. wikipedia.org The key distinction lies in the bonding at the boron center: orthoborate triesters feature three B-O-C linkages, whereas boronic esters have a B-C bond and two B-O-C linkages, and boranes have B-H bonds.

Table 2: Comparison of Orthoborate Triesters and Cyclic Boronate Esters

| Feature | Orthoborate Triesters (B(OR)₃) | Cyclic Boronate Esters |

|---|---|---|

| Boron Bonding | Bonded to three oxygen atoms. | Bonded to one carbon and two oxygen atoms. |

| Starting Materials | Boric acid and an alcohol. wikipedia.org | Boronic acid and a diol. |

| Structure | Acyclic (typically). | Cyclic. |

| Key Application | Precursors to boronic esters for Suzuki couplings. wikipedia.org | Direct participants in Suzuki and other cross-coupling reactions. |

This table presents a comparative overview. Specific reactivity can vary based on the R groups.

Scope of Academic Research on Tris(alkoxy)borates

Academic research on tris(alkoxy)borates, the family to which tris(pentan-2-yloxy)borane belongs, is diverse. While simple alkyl borates like trimethyl borate are primarily used as intermediates in the synthesis of boronic acids for Suzuki couplings, more complex borate esters have found a range of applications. wikipedia.orgasianpubs.org

For example, certain borate esters are investigated for their potential as lubricant additives due to their anti-wear and antioxidant properties. asianpubs.org The hydrolytic stability of borate esters is a key area of study, as it dictates their utility in various applications; sterically hindered esters, which would include tris(pentan-2-yloxy)borane due to the secondary pentyl groups, are expected to exhibit greater stability towards hydrolysis. psu.edu

Furthermore, the synthesis of novel borate esters continues to be an active area of research, with new methods being developed to create thermosetting resins and other materials with specific thermal and mechanical properties. psu.eduresearchgate.net While "this compound" itself is not a prominent subject in current literature, the principles governing its synthesis and reactivity are well-established through the study of its chemical relatives.

Propriétés

Numéro CAS |

40589-08-0 |

|---|---|

Formule moléculaire |

C15H33BO3 |

Poids moléculaire |

272.2 g/mol |

Nom IUPAC |

tripentan-2-yl borate |

InChI |

InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |

Clé InChI |

GDTULZWIULVWTC-UHFFFAOYSA-N |

SMILES canonique |

B(OC(C)CCC)(OC(C)CCC)OC(C)CCC |

Origine du produit |

United States |

Synthetic Methodologies for Tris Pentan 2 Yl Borate and Analogues

Direct Esterification Reactions

Direct esterification stands as a fundamental and widely utilized method for the preparation of organoboron compounds, specifically borate (B1201080) esters. wikipedia.org This approach involves the direct reaction of a boron-containing acid with an alcohol, leading to the formation of a borate ester and water as a byproduct.

Condensation of Boric Acid with Alcohols

The most common method for synthesizing simple borate esters is the condensation reaction between boric acid and an alcohol. wikipedia.org This reaction is a reversible process where water is eliminated. For the synthesis of tris(pentan-2-yl) borate, boric acid is reacted with three equivalents of pentan-2-ol.

The general chemical equation for this type of reaction is: B(OH)₃ + 3 ROH ⇌ B(OR)₃ + 3 H₂O wikipedia.org

To drive the equilibrium towards the product side, the water formed during the reaction must be continuously removed, often through azeotropic distillation. researchgate.net While this method is effective for primary and secondary alcohols, the esterification of tertiary alcohols with boric acid is significantly slower. researchgate.net

The stoichiometry of the reactants is a critical factor in determining the composition of the final product. wikipedia.org To synthesize a trialkyl borate, such as tris(pentan-2-yl) borate, a molar ratio of at least three moles of the alcohol to one mole of boric acid is required. wikipedia.orggoogle.com Using an excess of the alcohol can help to shift the reaction equilibrium towards the formation of the triester. google.com

Conversely, if the stoichiometry is altered, different products can be formed. For instance, reacting boric acid with alcohols in different ratios can lead to the formation of metaborates, which contain six-membered boroxine (B1236090) rings. wikipedia.org The reaction between boron oxide (B₂O₃) and alcohols also demonstrates the importance of stoichiometry; a 1:3 ratio of B₂O₃ to alcohol yields soluble trialkyl borates and insoluble boric acid. cdnsciencepub.com

Table 1: Stoichiometric Ratios in Borate Ester Synthesis

| Boron Source | Alcohol Moles (per mole of Boron Source) | Primary Product | Reference |

|---|---|---|---|

| Boric Acid (B(OH)₃) | 3 | Orthoborate Ester (B(OR)₃) | wikipedia.org |

| Boric Acid (B(OH)₃) | 1 | Metaborate (B1245444) Ester (B₃O₃(OR)₃) | wikipedia.org |

To achieve high yields in direct esterification, the removal of water is essential. This can be accomplished by physical methods like azeotropic distillation or by using chemical dehydrating agents. wikipedia.orgresearchgate.net Concentrated sulfuric acid is a commonly used dehydrating agent in these reactions. wikipedia.orggoogle.com It facilitates the esterification process by sequestering the water molecules produced. Other catalysts that can be employed include hydrochloric acid and boron trifluoride. google.com

The selection of the dehydration method can influence the reaction conditions. For example, azeotropic distillation involves refluxing the reaction mixture with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene), allowing for its continuous removal. researchgate.netthieme-connect.de This method is particularly useful for driving the reaction to completion. researchgate.net

Transesterification Processes

Transesterification, or ester interchange, is another significant route for synthesizing borate esters. This process involves the reaction of a borate ester with an alcohol, resulting in the exchange of the alkoxy groups. njit.edu This method is particularly useful for preparing higher boiling point borate esters from more volatile ones, such as trimethyl borate. njit.edugoogle.com

The general reaction is as follows: B(OR)₃ + 3 R'OH ⇌ B(OR')₃ + 3 ROH

This equilibrium reaction can be driven to completion by removing the more volatile alcohol (ROH) by distillation. Transesterification reactions often require a catalyst to proceed at a reasonable rate. njit.edu Various catalysts have been shown to be effective, including mineral acids like hydrochloric acid, as well as metal alkoxides such as aluminum isopropoxide and magnesium-aluminum ethoxide. njit.edu In some cases, Lewis acids like boron trifluoride have been investigated to improve reaction rates and drive the equilibrium towards the desired products. tdl.org

This technique is not only used for synthesis but also in industrial processes, such as the production of secondary alcohols from borate esters formed during the oxidation of paraffins. google.com

Advanced Synthetic Routes

Beyond direct esterification and transesterification, more advanced synthetic methodologies have been developed to access borate esters and their analogues, particularly for creating unsymmetrical esters or compounds with specific functionalities.

Alkylation Reactions Utilizing Boron Precursors

Alkylation reactions provide a powerful method for forming carbon-boron bonds, which are fundamental to the synthesis of various organoboron compounds, including boronic and borinic esters. wikipedia.orgnih.gov These methods typically involve the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a boron-containing electrophile. nih.govgoogle.com

A common precursor for these reactions is a trialkyl borate, like trimethyl borate, B(OCH₃)₃. wikipedia.org The reaction of a Grignard reagent with trimethyl borate can produce an unsymmetrical borate ester, which can then be hydrolyzed to a boronic acid. wikipedia.org

ArMgBr + B(OCH₃)₃ → ArB(OCH₃)₂ + MgBrOCH₃ wikipedia.org

Other boron precursors can also be utilized. Boron halides, such as boron trichloride (B1173362) (BCl₃), or borane (B79455) complexes can react with organometallic reagents. acs.org For instance, the reaction of boron trichloride with 2-aminopyridine, followed by treatment with a Grignard reagent, has been used to synthesize complex tris(dialkylboryl-2-pyridylamino)boranes. acs.org Similarly, haloboranes are highly reactive precursors that can be used to synthesize various poly(pyrazolyl)borates under mild conditions. nih.gov

Table 2: Common Boron Precursors in Alkylation Reactions

| Boron Precursor | Reactant Type | Product Type | Reference |

|---|---|---|---|

| Trimethyl Borate | Grignard Reagent | Boronic Ester | wikipedia.orgnih.gov |

| Triisopropyl Borate | Organolithium Reagent | Arylboronic Ester | organic-chemistry.org |

| Boron Trichloride | Grignard Reagent | Tris(dialkylboryl-2-pyridylamino)borane | acs.org |

| Pinacolborane | Grignard Reagent | Boronic Ester | google.com |

One-Pot Synthetic Strategies for Related Polymeric Borate Esters

The principles of borate ester synthesis can be extended to the creation of polymeric materials through one-pot strategies. These methods typically involve the reaction of boric acid or a derivative with a diol or a polymer possessing multiple hydroxyl groups. The formation of borate ester crosslinks between polymer chains leads to the development of a network structure with unique properties.

One-pot polycondensation reactions between boric acid and various diols are a direct approach to synthesizing polymeric borate esters. The reaction involves heating the monomers, often in bulk or in a high-boiling solvent, to facilitate the removal of water and drive the polymerization forward.

For example, the reaction of 2,3-dimethoxy-5-methyl-benzohydroquinone-1,4 with boric acid, followed by reaction with decaprenol, demonstrates the formation of a complex borate ester in a sequential one-pot process. google.com In this case, an initial borate ester is formed and then further functionalized. google.com

Another strategy involves the use of pre-formed polymers containing diol functionalities. These polymers can be crosslinked in a one-pot reaction by the addition of a boric acid derivative. The formation of borate ester linkages between the polymer chains results in the formation of a crosslinked network, often leading to the formation of hydrogels or other materials with interesting mechanical properties.

The table below summarizes findings from various one-pot syntheses of polymeric borate esters, highlighting the diversity of reactants and conditions employed.

Interactive Data Table: One-Pot Synthesis of Polymeric Borate Esters

| Diol/Polyol Component | Boron Source | Reactant Ratio | Solvent | Reaction Conditions | Resulting Polymer/Material | Key Findings | Reference |

| 2,3-dimethoxy-5-methyl-benzohydroquinone-1,4 and Decaprenol | Boric Acid | Not specified | Toluene, Benzene, Hexane | Reflux to remove water, then reaction at 30-55°C | Complex borate ester | Successful synthesis of a complex molecule via a borate ester intermediate. | google.com |

| 1,8-Naphthalenediol | Boric Acid | 1:2 | Acetonitrile | Reflux | Hydroxy borate | Thermally robust product formed in high yield. | rsc.org |

| Poly(glycidyl methacrylate-co-N-isopropylacrylamide) | Phenylboronic acid | Not specified | Not specified | Not specified | pH-responsive nanoconjugates | Formation of pH-sensitive borate ester linkages for drug delivery applications. | researchgate.net |

| 1,6-Hexanediol | Adipic Acid (for polyester (B1180765) formation), then potential for borate crosslinking | Equimolar | Bulk (no solvent) | Enzymatic catalysis (Novozym 435), varied temperature and vacuum | Polyester | Synthesis of a diol-containing polymer suitable for subsequent crosslinking. | nih.gov |

These one-pot strategies offer an efficient route to complex polymeric architectures with tunable properties, driven by the versatile chemistry of borate ester formation.

Fundamental Chemical Reactivity and Mechanisms

Electronic Structure and Lewis Acidity of the Boron Center

The reactivity of borate (B1201080) esters like tris(pentan-2-yl) borate is fundamentally governed by the electronic nature of the central boron atom.

In Pentan-2-ol, triester with boric acid, the boron atom is trivalent, forming three single covalent bonds with oxygen atoms. These trivalent boron compounds typically feature a trigonal planar geometry around the central boron atom, which is sp² hybridized. thieme-connect.dejeeadv.ac.in This hybridization leaves an unoccupied, high-energy 2p orbital perpendicular to the plane of the B-O bonds. nih.govjove.com

This vacant p-orbital makes the boron center electron-deficient and gives the molecule its characteristic electrophilic nature, analogous to a carbocation. thieme-connect.dejove.com This electron deficiency is a defining feature of borate esters and is the primary reason for their reactivity as Lewis acids. nih.govresearchgate.net Although pπ-pπ lone-pair donation from the adjacent oxygen atoms can have a stabilizing effect, the inherent electron deficiency at the boron center remains significant. thieme-connect.de

The electron-deficient boron atom in borate esters readily accepts a pair of electrons from a nucleophile or Lewis base. nih.govtandfonline.com This ability to accept an electron pair defines the compound as a Lewis acid. The Lewis acidity of simple orthoborate esters is considered relatively low but can be enhanced by factors such as the introduction of electron-withdrawing groups in the alkyl chains or by creating a cage-like structure around the boron atom. tandfonline.comwikipedia.orgacs.org

This Lewis acidic character is the basis for the catalytic activity of borate esters in a variety of organic reactions. researchgate.netresearchgate.net By coordinating with a substrate, the borate ester can activate it for a subsequent chemical transformation. For example, borate esters have been successfully employed as catalysts in:

Amide bond formation: The borate ester activates a carboxylic acid, facilitating its reaction with an amine. nih.govrsc.orgrsc.org

Epoxide polymerization: The Lewis acidic boron center can initiate the ring-opening of epoxides, leading to polymerization. wikipedia.org

Diels-Alder reactions: Cage-shaped borate esters have shown catalytic activity in hetero-Diels-Alder reactions. acs.org

In these processes, the borate ester coordinates with an electron-rich atom on the substrate (e.g., the oxygen of a carbonyl group), which enhances the substrate's electrophilicity and makes it more susceptible to nucleophilic attack. researchgate.net

Boron-Oxygen Bond Dynamics in Esterification and Hydrolysis

The formation and stability of the boron-oxygen (B-O) bonds in tris(pentan-2-yl) borate are dynamic processes central to its chemistry.

This compound is synthesized through the stoichiometric condensation of boric acid with three equivalents of pentan-2-ol. This esterification is a reversible reaction, with water as a byproduct. wikipedia.orgyoutube.com

B(OH)₃ + 3 ROH ⇌ B(OR)₃ + 3 H₂O (where R = pentan-2-yl)

The equilibrium nature of this reaction is a cornerstone of dynamic covalent chemistry. acs.orgrsc.org The direction of the equilibrium can be controlled by the reaction conditions. The forward reaction (ester formation) is typically driven by the removal of water, often using a dehydrating agent or azeotropic distillation. wikipedia.org Conversely, the reverse reaction (hydrolysis) is favored by the presence of water. This reversibility allows for the exchange of alkoxy groups (transesterification) and can be switched "on" or "off" by the choice of solvent; protic solvents like methanol (B129727) can promote equilibration, while aprotic solvents suppress it. rsc.orgrsc.org

The B-O single bond in borate esters is quite strong, with a bond energy of approximately 120 kcal/mol. nih.gov However, despite this inherent strength, the bond is susceptible to hydrolysis. researchgate.net This moisture sensitivity is a direct consequence of the electron-deficient boron center, which is readily attacked by the lone pair of electrons on the oxygen atom of water. nih.govresearchgate.net The hydrolysis proceeds through the formation of an unstable tetrahedral intermediate, followed by the departure of an alcohol molecule. nih.govyoutube.com This process can repeat until the borate ester is fully hydrolyzed back to boric acid and the corresponding alcohol.

Several factors influence the hydrolytic stability of the B-O bond:

Steric Hindrance: Bulky alkyl groups around the boron center can sterically shield it from attack by water, thus increasing the ester's hydrolytic stability. researchgate.netacs.org

Intramolecular Coordination: The presence of atoms with lone pairs (like nitrogen) within the alcohol substituent can lead to the formation of an internal dative B-N bond. This changes the boron's coordination from trigonal to tetrahedral, satisfying its electron deficiency and significantly enhancing its resistance to hydrolysis. nih.govresearchgate.netacs.org

Electronic Effects: Electron-withdrawing substituents on the alkyl groups can increase the Lewis acidity of the boron center, potentially making it more susceptible to nucleophilic attack by water. tandfonline.com

| Factor | Effect on B-O Bond Stability | Mechanism |

| Moisture | Decreases | Nucleophilic attack by water on the electron-deficient boron center. nih.govresearchgate.net |

| Steric Bulk | Increases | Physically hinders the approach of water molecules to the boron atom. researchgate.netacs.org |

| Intramolecular Coordination | Increases | A dative bond (e.g., B-N) satisfies the electron deficiency of boron, reducing its susceptibility to external nucleophiles. researchgate.netacs.org |

Mechanisms of Carbon-Boron Bond Formation and Rearrangement

While this compound possesses B-O-C bonds, it can serve as a precursor or a model for understanding reactions that form direct carbon-boron (C-B) bonds, which are crucial in organoboron chemistry.

One fundamental method to form a C-B bond from a borate ester involves the reaction with an organometallic reagent, such as a Grignard (R'-MgX) or organolithium (R'-Li) reagent. wikipedia.orgknowt.com In this reaction, the nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom, displacing one of the alkoxy groups to form a new C-B bond and generating a boronic ester. wikipedia.org

B(OR)₃ + R'MgBr → R'B(OR)₂ + Mg(OR)Br

A more complex and powerful mechanism involving boron intermediates is the 1,2-metallate rearrangement , also known as the Matteson rearrangement. bohrium.combristol.ac.uk This process is a cornerstone of stereocontrolled synthesis in organoboron chemistry. nih.gov The general mechanism involves:

Ate-Complex Formation: A nucleophile adds to the electron-deficient boron atom of a boronic ester, forming a tetracoordinate, anionic intermediate called a boronate 'ate' complex. bristol.ac.uknih.gov

1,2-Migration: If the nucleophile has a leaving group on the adjacent (alpha) carbon, a rearrangement occurs. The organic group attached to the boron migrates to the alpha-carbon, displacing the leaving group. nih.govrsc.org

This rearrangement proceeds with high stereospecificity, allowing for the construction of chiral centers with a new carbon-carbon or carbon-heteroatom bond adjacent to the boron atom. nih.govacs.org While this reaction typically starts with boronic esters (R-B(OR)₂), the underlying principles of ate-complex formation are directly related to the Lewis acidity of the boron center found in all borate and boronic esters. bristol.ac.uk

Intramolecular and Intermolecular Group Migration

Group migrations, particularly 1,2-migrations, are a hallmark of organoboron chemistry and are fundamental to many synthetic applications. wikipedia.org These rearrangements typically occur within boron "ate" complexes, where a substituent migrates from the negatively charged boron atom to an adjacent atom. thieme-connect.debristol.ac.uk

Ionic 1,2-Migrations:

A classic example of an ionic 1,2-migration is the Matteson reaction, where an α-haloboronic ester reacts with an organometallic reagent to form a boron ate complex. bristol.ac.uknih.gov This is followed by a stereospecific 1,2-migration of a group from the boron to the adjacent carbon, displacing the halide. bristol.ac.uk The driving force for this rearrangement is the formation of a more stable product. youtube.com Such migrations are intramolecular and proceed with retention of configuration of the migrating group.

Radical-Induced 1,2-Migrations:

More recently, radical-induced 1,2-migrations of boronate complexes have emerged as a powerful synthetic tool. acs.orgnih.gov In these reactions, a radical can add to a vinyl boronate complex, leading to the formation of a radical anion intermediate. This is followed by a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon. acs.org These migrations can also be initiated by intramolecular hydrogen atom transfer (HAT), where a radical generated elsewhere in the molecule abstracts a hydrogen atom from the α-position to the boron, triggering the 1,2-migration. acs.orgresearchgate.netacs.org

Research has demonstrated both 1,5- and 1,6-HAT processes leading to the migration of alkyl and aryl groups in boronate complexes. acs.org Furthermore, radical 1,5-aryl migration from a boron center to a carbon-centered radical has been reported, expanding the scope of these rearrangements. acs.org

For a simple trialkoxyborane like trithis compound, these intramolecular and intermolecular group migrations are not a characteristic reaction under normal conditions. These reactions are intrinsic to organoboranes that have been converted into reactive "ate" complexes. If tripentan-2-yl borate were to be functionalized to contain a carbon-boron bond and then converted to an ate complex, it would then be susceptible to such rearrangement reactions. Additionally, thermal isomerization of organoboranes, where the boron atom migrates to a less hindered position, is also a known process, though it typically requires elevated temperatures. thieme-connect.deacs.org

Catalytic Applications in Organic Transformations

Lewis Acid Catalysis by Tris(alkoxy)borate Analogues

The Lewis acidity of orthoborate esters, while considered relatively low by methods like the Gutmann-Beckett method, is sufficient to promote a range of chemical reactions. wikipedia.org Metaborate (B1245444) esters, in contrast, exhibit considerable Lewis acidity. wikipedia.org The catalytic activity is centered on the electron-deficient boron atom, which can coordinate to Lewis basic sites, such as the oxygen atom of a carbonyl group, thereby activating the substrate for subsequent reactions. mdpi.com

Borate (B1201080) esters and their parent compound, boric acid, serve as effective catalysts in aldol (B89426) condensation reactions. sciencemadness.orggoogle.com The mechanism is believed to involve the formation of an enol-borate ester from the reaction between the ketone and the boric acid catalyst. sciencemadness.org This boron enolate is a key intermediate that then reacts with an aldehyde. nih.gov

In some systems, tetrahedral boronates have been designed to act as base catalysts for the aldol reaction. For instance, sodium triisopropyl 3,5-difluorophenylboronate was shown to effectively catalyze the reaction between acetone (B3395972) and benzaldehyde, yielding the β-hydroxyketone with high conversion and selectivity. rsc.org The boronate acts as a base to form a boron-enolate with the ketone, which then reacts with the aldehyde. rsc.org The steric bulk of such catalysts can also prevent subsequent dehydration of the aldol product. rsc.org

Research has also demonstrated a combined gold/boronic acid-catalyzed aldol condensation, highlighting the versatility of boron compounds in generating the necessary enolate intermediates for the reaction. nih.gov

Table 1: Examples of Boron-Mediated Aldol Condensation Reactions

| Ketone | Aldehyde | Catalyst/Mediator | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetone | Benzaldehyde | Sodium triisopropyl 3,5-difluorophenylboronate (4) | Acetone (solvent), Room Temp, 2h | β-hydroxyketone | rsc.org |

| MEK / Acetone | Various Benzaldehydes | Boric Acid | Toluene (B28343), Dean-Stark | α,β-unsaturated ketone | sciencemadness.org |

| ortho-alkynylbenzeneboronic acids | Various Aldehydes | PPh₃AuNTf₂ (generates boron enolate) | Ambient Temperature | Cyclic boronate esters | nih.gov |

In the realm of cycloaddition reactions, borate esters, particularly in combination with chiral ligands, function as potent Lewis acid catalysts for asymmetric Diels-Alder reactions. nih.govacs.org These catalysts activate dienophiles, facilitating their [4+2] cycloaddition with dienes. A notable example is the use of a chiral ligand-boron Lewis acid complex to catalyze the reaction of 2'-hydroxychalcone (B22705) derivatives with various dienes. nih.govacs.org This method allows for the synthesis of complex cyclohexene (B86901) frameworks with excellent yields and good to moderate enantioselectivities. nih.gov

The strategy often involves forming a chiral borate ester complex in situ, which then coordinates to the dienophile. This coordination enhances the dienophile's reactivity and controls the stereochemical outcome of the reaction. For instance, a complex formed from triphenyl borate B(OPh)₃ and a chiral ligand like R-BINOL was used to catalyze the cycloaddition of 2′-hydroxychalcone and isoprene. nih.gov

Table 2: Examples of Borate Ester-Catalyzed Diels-Alder Reactions

| Dienophile | Diene | Catalyst System | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxychalcone (1) | Isoprene (2) | B(OPh)₃ / R-BINOL | 65% | 45% | nih.gov |

| 2'-Hydroxychalcone | Various Dienes | VANOL-Borate Ester Complex | Excellent | Moderate to Good | nih.govacs.org |

| Vinylboronic acid pinacol (B44631) ester | Cyclopentadiene | Thermal (170 °C) | 96% | N/A | conicet.gov.ar |

Beyond the aldol reaction, borate esters and boric acid catalyze a broader range of carbonyl condensations. google.com These reactions, such as the Claisen, Knoevenagel, and Dieckmann condensations, are fundamental for forming carbon-carbon bonds. libretexts.orgfiveable.me The catalytic role of the boron compound is to activate a carbonyl group, making it more susceptible to nucleophilic attack by an enolate or another nucleophile. fiveable.me

A US patent describes a process for the condensation of aldehydes and ketones using boric acid or boron oxide as a catalyst, with the removal of water, to produce unsaturated aldehydes and ketones in high yields. google.com The selectivity of the boric acid catalyst is a key advantage, as it preferentially promotes the formation of the desired condensation product. google.com

The application of tris(alkoxy)borates in acylation and alkylation reactions is an area of growing interest. While strong Lewis acids like tris(pentafluorophenyl)borane (B72294) are more commonly cited for these transformations, simpler borate esters also play a role. rsc.orgrsc.org For example, trimethyl borate is a key starting material for preparing unsymmetrical borate esters via alkylation with Grignard reagents; these products can then be hydrolyzed to boronic acids used in Suzuki couplings. wikipedia.org

Boron Lewis acids have been shown to catalyze the N/C-alkylation of arylamines. mdpi.com Furthermore, the combination of a boron Lewis acid catalyst and a hydrosilane can be used for the cleavage of carbon-halogen bonds in hydrodefluorination reactions, a process related to alkylation. rsc.org The reaction of 1,1-bis(pinacolboronate) esters with alkyl halides, effected by metal alkoxides, proceeds through the generation of a boron-stabilized carbanion, providing a strategic route for the construction of new organoboronate compounds. acs.org

Role in Amide Bond Formation

One of the most significant recent applications of borate esters is in the direct catalytic formation of amide bonds from carboxylic acids and amines. nih.govnih.gov This transformation is crucial in organic and medicinal chemistry. Borate ester catalysts, such as tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], have emerged as exceptionally efficient catalysts for this process, offering high yields and a remarkably broad substrate scope. nih.govthieme.de This method is advantageous as it often proceeds at high concentrations without the need for stoichiometric activating agents or dehydrating additives. nih.gov

The reaction tolerates a wide variety of functional groups, including heterocycles, hydroxyl groups, and sulfides. nih.gov It is even effective for the amidation of unprotected amino acids, which are often challenging substrates. nih.gov The process is scalable and has been used to synthesize pharmaceutically relevant targets and natural products. nih.gov

Table 3: Examples of Borate Ester-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Phenylbutyric acid | Benzylamine | B(OCH₂CF₃)₃ (5 mol%) | Toluene, 110 °C, Dean-Stark | >98% | nih.gov |

| Boc-L-proline | Benzylamine | B(OCH₂CF₃)₃ (5 mol%) | Toluene, 110 °C, Dean-Stark | 97% | nih.gov |

| (S)-Ibuprofen | (S)-α-Methylbenzylamine | B(OCH₂CF₃)₃ (5 mol%) | TAME, 86 °C, Dean-Stark | 96% | nih.gov |

| 2-Picolinic acid | Cyclohexanemethylamine | B(OCH₂CF₃)₃ (10 mol%) | tBuOAc, Dean-Stark | 97% (100 mmol scale) | rsc.org |

The mechanism of borate ester-catalyzed amidation has been the subject of detailed experimental and computational studies. nih.govnih.govresearchgate.net It is understood that the alkoxy groups on the borate ester are crucial for its catalytic activity, significantly outperforming boric acid itself. nih.gov

The proposed catalytic cycle begins with the condensation of the carboxylic acid with the borate ester catalyst, B(OR)₃, to form a monoacyloxyboron species, (R'COO)B(OR)₂, and one equivalent of alcohol. nih.govresearchgate.net This intermediate is the active acylating agent. It is more electrophilic than the starting carboxylic acid, facilitating the subsequent nucleophilic attack by the amine. nih.gov

Computational studies suggest that this nucleophilic addition is assisted by another molecule of the carboxylic acid, leading to the formation of the amide product and a hydroxyboron species, (HO)B(OR)₂. researchgate.net The final step is the regeneration of the catalyst. This occurs via condensation of the hydroxyboron species with another molecule of carboxylic acid, which is assisted by an amine molecule, to reform the active (R'COO)B(OR)₂ intermediate and release a molecule of water, which is typically removed azeotropically. researchgate.net The rate-determining step is believed to be this catalyst regeneration phase. researchgate.net Throughout the cycle, at least two of the original alkoxy groups are thought to remain attached to the boron atom. nih.gov

Organoborane-Mediated Hydride Abstraction and Functionalization

Hydride abstraction mediated by boron compounds is a powerful tool for C-H functionalization, particularly in amines. thieme-connect.decardiff.ac.uk This process typically relies on the use of highly electron-deficient organoboranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃). cardiff.ac.ukle.ac.uk These strong Lewis acids can abstract a hydride from a C-H bond, often alpha to a nitrogen atom, to generate a reactive iminium ion and a hydridoborate species. le.ac.ukrsc.org These intermediates can then engage in a variety of subsequent transformations. thieme-connect.dersc.org

It is critical to note that this type of reactivity is characteristic of electron-deficient boranes with direct boron-carbon bonds and high Lewis acidity. cardiff.ac.uk Simple borate esters like Pentan-2-ol, triester with boric acid, which feature boron-oxygen bonds, are not typically employed for this purpose as they generally lack the required electrophilicity to mediate hydride abstraction from C-H bonds.

Photoredox Catalysis and Alkyl Radical Generation

Photoredox catalysis has revolutionized the generation of alkyl radicals from stable precursors under mild conditions. acs.orgnih.gov Organoboron compounds have played a significant role in this area.

In the context of photoredox catalysis, organoborate complexes are valuable precursors to alkyl radicals. nih.gov Specifically, alkylboronic esters and alkyltrifluoroborate salts are common starting materials. nih.gov Upon activation, often through the formation of an "ate" complex with a Lewis base, these species can undergo single-electron oxidation catalyzed by an excited-state photocatalyst. nih.gov This oxidation event leads to the fragmentation of the boron-carbon bond, releasing an alkyl radical that can participate in various synthetic transformations like Giese-type additions. nih.govnih.gov

This mechanism is distinct from the chemistry of trialkoxyboranes like this compound. The key reactive species in these photoredox cycles are organoboranes possessing a carbon-boron bond that can be readily cleaved to generate the desired radical. nih.gov

The generation of alkyl radicals from organoboron compounds can, in some systems, proceed via direct homolysis of a carbon-boron (C-B) bond. This process, however, is characteristic of organoboranes (compounds with direct C-B bonds), not borate esters (which have C-O-B linkages). The energy from visible light absorption can promote the homolytic cleavage of the C-B bond, yielding an alkyl radical and a boryl radical. This pathway is not applicable to this compound, as it lacks the requisite carbon-boron bond for such homolysis.

Polymerization Catalysis and Co-catalysis

Boron compounds are widely utilized in the field of polymerization. The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-known co-catalyst or activator for metallocene-catalyzed olefin polymerization. rsc.orgmdpi.com It functions by abstracting an alkyl group from the transition metal pre-catalyst to generate a cationic, catalytically active species. mdpi.comnih.gov

Another class of compounds, tris(pyrazolyl)borates (Tp ligands), serve as robust, tridentate ligands for transition metals, creating complexes that can be active catalysts for olefin polymerization. rsc.orgresearchgate.net The electronic and steric properties of these ligands can be tuned to control the catalytic activity and the properties of the resulting polymer. researchgate.net

There is limited specific information in the reviewed literature detailing the application of this compound, as a direct catalyst or co-catalyst in major polymerization processes. Its role is not established in the same way as highly specialized compounds like B(C₆F₅)₃ or transition metal complexes of tris(pyrazolyl)borate ligands.

Ziegler-Natta Olefin Polymerization

Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of stereoregular polymers from α-olefins like ethylene (B1197577) and propylene. wikipedia.orglibretexts.org A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., a titanium halide) and a cocatalyst, which is often an organoaluminum compound. wikipedia.orgnih.gov Research has explored the use of borate esters as cocatalysts in conjunction with transition metal complexes, such as half-titanocenes, for olefin polymerization. nih.govnih.gov

While specific research focusing exclusively on tri(pentan-2-yl) borate is not extensively documented in the reviewed literature, studies on analogous borate esters provide significant insights into their function in these catalytic systems. Borate esters can act as cocatalysts that influence both the activity of the primary catalyst and the properties of the resulting polymer, such as comonomer incorporation. nih.govresearchgate.net

In ethylene copolymerization reactions catalyzed by half-titanocene complexes, the choice of borate cocatalyst has been shown to significantly affect catalytic activity and the degree of comonomer incorporation. nih.govnih.gov For instance, in the copolymerization of ethylene with comonomers like 2-methyl-1-pentene (B165372), certain borate cocatalysts led to better comonomer incorporation when the reaction was conducted in methylcyclohexane (B89554) as opposed to toluene with traditional methylaluminoxane (B55162) (MAO) cocatalysts. nih.gov

Research Findings on Borate Ester Cocatalysts in Ethylene Copolymerization

A study investigating the effect of various borate cocatalysts on ethylene copolymerization with half-titanocene catalysts yielded data on how the borate structure influences catalytic activity and polymer composition. The findings indicate that the nature of the borate ester plays a crucial role in the catalytic performance. The data below is representative of the types of effects observed with different borate ester cocatalysts in these systems.

| Catalyst System (Titanocene + Cocatalyst) | Comonomer | Activity (kg-polymer/mol-Ti·h) | Comonomer Content (mol %) |

|---|---|---|---|

| 3–B5 | 2-Methyl-1-pentene | 5060 | 6.0 |

| 1–MAO (in Toluene) | 2-Methyl-1-pentene | N/A | 3.1 |

| 3–B3 | 2-Methyl-1-pentene | N/A | 5.0 |

| 3–B5 | 1-Dodecene | High | N/A |

Table based on data from a study on ethylene copolymerization with half-titanocene catalysts and various borate cocatalysts. nih.gov

The data demonstrates that the 3–B5 catalyst system exhibits high activity and results in a copolymer with a higher content of 2-methyl-1-pentene compared to the traditional 1–MAO system in toluene. nih.gov This suggests that borate esters can effectively function as cocatalysts in Ziegler-Natta type polymerizations, influencing key polymer properties.

Epoxide Polymerization Initiation (via metaborate esters)

Borate esters are classified into two main types: orthoborates, with the general formula B(OR)₃, and metaborates, which have a cyclic B₃O₃(OR)₃ structure. wikipedia.org Tri(pentan-2-yl) borate is an example of an orthoborate. While orthoborate esters generally exhibit low Lewis acidity, metaborate esters are known to be considerably more Lewis acidic. wikipedia.org This enhanced Lewis acidity allows them to act as initiators for the ring-opening polymerization of epoxides. wikipedia.org

The mechanism of initiation involves the Lewis acidic boron center of the metaborate ester coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, making it more susceptible to nucleophilic attack and initiating the polymerization process.

The formation of a metaborate ester from an orthoborate like tri(pentan-2-yl) borate would typically involve a controlled partial hydrolysis or reaction with boric acid, which can be represented by the general reaction:

3 B(OR)₃ + B(OH)₃ → 2 B₃O₃(OR)₃ + 3 ROH

While the principle of epoxide polymerization initiated by metaborate esters is established, specific research detailing the conversion of tri(pentan-2-yl) borate to its corresponding metaborate and its subsequent application as a polymerization initiator is not prominently featured in the available scientific literature. However, the known reactivity of metaborate esters provides a strong theoretical basis for this potential application. The efficiency of such a process would depend on the successful synthesis of the tri(pentan-2-yl) metaborate and its Lewis acidity.

Applications in Materials Science and Engineering

Polymeric Materials Applications

The incorporation of boronic esters into polymer structures has been a focal point of research due to their ability to form dynamic covalent networks. These networks are instrumental in developing advanced polymers with tunable properties.

Pentan-2-ol, triester with boric acid, can function as a cross-linking agent in polymer systems, particularly those containing hydroxyl groups, such as polyvinyl alcohol (PVA) or polymers functionalized with diols. researchgate.netscirp.org The formation of boronic ester cross-links is a reversible reaction, often proceeding without the need for a catalyst and under mild conditions. ethz.ch This process involves the reaction of the boric acid ester with diol moieties on the polymer chains, leading to a three-dimensional network structure. ethz.chmdpi.com

The dynamic nature of these cross-links is a key feature. researchgate.net They can undergo exchange reactions, such as transesterification, where an existing ester bond is swapped with a free hydroxyl group, or hydrolysis followed by re-esterification. rsc.org This dynamic bond exchange allows the polymer network to rearrange its topology without undergoing complete depolymerization, a characteristic feature of vitrimers. researchgate.netresearchgate.net The rate of these exchange reactions can be influenced by factors like temperature, the presence of water or other small molecules, and the specific chemical environment, such as pH. researchgate.netacs.orgacs.org For instance, the cross-linking density and, consequently, the material's properties can be tuned by controlling the molar ratio of the boronic ester to the diol groups in the polymer. mdpi.com

The introduction of these cross-links typically enhances the mechanical properties of the polymer, such as tensile strength and thermal stability, by creating a more robust network structure. scirp.orgacs.orgscirp.org The degree of cross-linking can be controlled to achieve a desired balance between stiffness and flexibility. acs.org

The dynamic covalent nature of boronic ester cross-links, including those that could be formed by this compound, is directly responsible for imparting several advanced properties to polymeric materials.

Self-Healing: Polymers cross-linked with boronic esters can exhibit intrinsic self-healing capabilities. rsc.orgacs.orgelsevierpure.com When a material is damaged, the reversible nature of the boronic ester bonds allows for their reformation across the fractured interface, restoring the material's integrity. acs.org This healing process can often occur at room temperature and can be facilitated by stimuli such as water or solvents. mdpi.comacs.org The efficiency of self-healing is influenced by the mobility of the polymer chains and the rate of bond exchange. researchgate.net

Reprocessability: Conventional thermosets, with their permanent cross-links, are typically not reprocessable. In contrast, materials cross-linked with dynamic boronic esters, known as vitrimers, can be reprocessed and remolded much like thermoplastics. researchgate.netresearchgate.netrsc.org Upon heating, the bond exchange reactions accelerate, allowing the material to flow and be reshaped. mdpi.com Upon cooling, the network structure is re-established, fixing the new shape. This property is crucial for the development of more sustainable and recyclable thermosetting materials. nih.govresearchgate.net

Shape-Programmability: The ability to rearrange the polymer network also enables shape-programmability. mdpi.comnih.gov A material can be programmed into a temporary shape and then triggered to return to its original form. This is achieved by manipulating the cross-linked network through external stimuli like solvents or heat, which allows for the rearrangement of the internal stress of the material. mdpi.comresearchgate.net This capability is of interest for applications in soft robotics, deployable devices, and smart materials. mdpi.com

| Property Enhancement | Underlying Mechanism | Influencing Factors |

| Self-Healing | Reversible formation of boronic ester bonds across damaged surfaces. rsc.orgacs.org | Temperature, humidity, solvent presence, polymer chain mobility. mdpi.comresearchgate.netacs.org |

| Reprocessability | Accelerated bond exchange at elevated temperatures, allowing material flow. mdpi.comresearchgate.netrsc.org | Temperature, catalyst presence. mdpi.comresearchgate.net |

| Shape-Programmability | Network rearrangement induced by external stimuli like heat or solvents. mdpi.comresearchgate.net | Stimulus type and intensity, cross-link density. mdpi.com |

Flame Retardant Technologies

Boron compounds, including boric acid and its esters, have long been recognized for their flame retardant properties in a variety of materials, particularly those based on polymers. americanborate.comresearchgate.net

The flame retardancy mechanism of boron compounds is multifaceted, involving both condensed-phase and gas-phase actions.

Char Formation: A primary mechanism is the promotion of char formation on the surface of the burning polymer. americanborate.comresearchgate.net At high temperatures, the boric acid ester decomposes to form a glassy layer of boric oxide (B₂O₃). nih.govredalyc.org This layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the fuel source. nih.govredalyc.org This char layer also reduces the release of flammable volatile compounds. researchgate.net Boric acid has been shown to catalyze dehydration and other oxygen-eliminating reactions in cellulosic materials at relatively low temperatures, further promoting charring. researchgate.netusda.gov

Release of Water: Hydrated borates release water upon heating. americanborate.com While this compound is not hydrated, its decomposition in the presence of moisture or as part of a formulation with hydrated compounds can contribute to the endothermic release of water vapor. This process cools the material and dilutes the flammable gases in the combustion zone, thereby inhibiting the flame. nih.gov

Synergistic Effects: Boron compounds often exhibit synergistic effects when used in combination with other flame retardants, such as those based on phosphorus or nitrogen. americanborate.comresearchgate.netusda.gov For example, a synergistic effect has been observed between boric acid and guanylurea (B105422) phosphate, attributed to their different activation temperatures and flame retardant mechanisms. researchgate.netusda.gov

This compound can be integrated into polymer matrices in several ways to impart flame retardancy.

Additive: It can be physically blended with the polymer as an additive during processing. researchgate.netnih.gov The effectiveness in this approach depends on its compatibility with the polymer matrix and its thermal stability during processing. Good dispersion is crucial to ensure uniform flame retardant properties throughout the material. nih.gov

Reactive Flame Retardant: The ester can be chemically incorporated into the polymer backbone or as a pendant group, particularly in polymers with reactive sites like hydroxyl groups. This approach can lead to a more permanent flame retardant effect, as the boron-containing moiety is less likely to leach out over time compared to an additive.

Surface Coating: In some applications, a solution containing the borate (B1201080) ester could be applied as a surface coating to the finished product. americanborate.com Upon exposure to heat, this coating would form the protective glassy layer.

| Flame Retardant Action | Description |

| Condensed Phase | Formation of a protective glassy char layer (B₂O₃) that insulates the polymer and restricts oxygen flow. researchgate.netnih.govredalyc.org |

| Gas Phase | Release of water vapor (from hydrated forms or reactions) which cools and dilutes flammable gases. americanborate.comnih.gov |

| Synergy | Enhanced flame retardancy when combined with other retardants like phosphorus compounds. americanborate.comresearchgate.netusda.gov |

Lubricant and Plasticizer Formulations

Boric acid esters have found applications as additives in lubricants and as plasticizers in polymer formulations. researchgate.netchemscene.com

Lubricants: Borated esters are known to improve the friction-reducing properties of lubricating oils. google.com They can also act as antioxidants, enhancing the stability of the lubricant. google.com The presence of boric acid and its derivatives in lubricants can lead to the formation of a boric acid film on wearing surfaces, which has a lamellar structure that provides low friction. researchgate.net Boric acid esters can be used in amounts ranging from approximately 0.1% to 10% by weight in lubricant compositions. google.com

Plasticizers: In polymer formulations, particularly for poly (vinyl chloride) (PVC), boric acid esters have been evaluated as secondary plasticizers. researchgate.net While they may have limited compatibility with PVC on their own, when used in conjunction with primary plasticizers, they can improve properties such as electrical resistance and heat stability. researchgate.net In other polymer systems, such as chitosan-based bioplastics, the interaction between glycerol (B35011) (a primary plasticizer) and boric acid to form complexes has been shown to tune the material's physical properties. nih.gov The formation of these complexes alters the hydrogen-bonding network, leading to less flexible but more thermally stable films with a more uniform morphology. nih.gov

Due to the lack of specific research data on "this compound" in the context of electrochemical applications in lithium-ion batteries, it is not possible to generate an article that adheres to the strict constraints of the provided outline and content requirements. Scientific literature on this specific compound's role as an electrolyte additive, its impact on electrode interface stabilization, or its effect on cycling performance is not publicly available.

General research on polymeric borate esters and other borate compounds in lithium-ion batteries exists, but the user's explicit instruction to focus solely on "this compound" prevents the inclusion of this broader, analogous information. Generating an article without specific data would lead to speculation and would not meet the required standard of being "thorough, informative, and scientifically accurate."

Therefore, the requested article cannot be created.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of borate (B1201080) esters like tri-sec-pentyl borate. By interacting with molecules using different forms of electromagnetic radiation, these techniques offer a detailed view of the compound's atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of tri-sec-pentyl borate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity and chemical environment of atoms within the molecule.

In a typical ¹H NMR spectrum of tri-sec-pentyl borate, one would expect to observe distinct signals corresponding to the different protons in the sec-pentyl groups. The chemical shifts (δ) of these signals are influenced by the electronegativity of the neighboring oxygen and boron atoms. For instance, the proton on the carbon directly attached to the oxygen atom (the CH-O group) would appear at a characteristic downfield position compared to the other alkyl protons. Integration of the signal areas would confirm the ratio of protons in the molecule, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to confirm the sec-pentyl structure.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom. The carbon atom bonded to the oxygen of the borate ester linkage would exhibit a chemical shift significantly different from the other aliphatic carbons in the pentyl chain.

Further structural confirmation can be achieved using ¹¹B NMR, which is particularly useful for boron-containing compounds. The chemical shift and signal width in the ¹¹B NMR spectrum can confirm the trigonal-planar coordination environment of the boron atom in the triester.

Table 1: Predicted ¹H and ¹³C NMR Data for Tri-sec-pentyl Borate (Note: These are predicted values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in public literature.)

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.8 - 4.2 | Multiplet | CH-O |

| ¹H | 1.4 - 1.7 | Multiplet | CH₂ |

| ¹H | 1.1 - 1.4 | Multiplet | CH₂ |

| ¹H | 0.8 - 1.0 | Triplet / Doublet | CH₃ |

| ¹³C | 70 - 80 | - | C-O |

| ¹³C | 30 - 40 | - | Aliphatic CH₂ |

| ¹³C | 15 - 25 | - | Aliphatic CH₂ |

| ¹³C | 10 - 15 | - | Aliphatic CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. For tri-sec-pentyl borate, the FTIR spectrum is characterized by specific absorption bands that are indicative of its functional groups. The most prominent and diagnostic peaks are associated with the boron-oxygen (B-O) and carbon-oxygen (C-O) bonds.

The strong, broad absorption band typically observed in the region of 1300-1400 cm⁻¹ is characteristic of the asymmetric stretching vibration of the B-O bond in a trigonal borate ester. The C-O stretching vibration, expected in the 1000-1200 cm⁻¹ range, further confirms the ester linkage. Additionally, the spectrum will display various C-H stretching and bending vibrations from the pentyl groups in the region of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the complete esterification of boric acid.

Table 2: Characteristic FTIR Absorption Bands for Tri-sec-pentyl Borate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| B-O Asymmetric Stretch | 1300 - 1400 | Strong, Broad |

| C-H Bend (alkane) | 1375 - 1465 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

Diffraction Methods for Solid-State Structure

While spectroscopic methods excel at characterizing the molecule in solution or as a bulk liquid, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Crystallography

X-ray Crystallography is the most powerful technique for obtaining an unambiguous determination of the solid-state structure of a compound. This method requires the growth of a suitable single crystal of tri-sec-pentyl borate. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional model of the molecule can be constructed.

A successful crystallographic analysis of tri-sec-pentyl borate would provide precise bond lengths, bond angles, and torsion angles. It would confirm the trigonal-planar geometry around the central boron atom, with B-O bond lengths and O-B-O bond angles close to the theoretical values for sp² hybridization. Furthermore, it would reveal the conformation of the three sec-pentyl groups, including the arrangement of the alkyl chains in the crystal lattice. This information is invaluable for understanding intermolecular interactions and packing forces in the solid state.

Surface Characterization Techniques for Material Applications

When tri-sec-pentyl borate is used as a surface additive, coating, or part of a composite material, its surface properties become critically important. A variety of specialized techniques can be employed to analyze the surface composition and morphology.

Surface characterization is crucial for understanding how materials interact with their environment. Techniques are available to measure properties from the atomic level to the macroscopic scale. These methods can be broadly categorized into spectroscopic and microscopic approaches.

For materials containing tri-sec-pentyl borate, X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition of the surface, confirming the presence of boron, carbon, and oxygen and providing information about their chemical states. Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface topography, revealing details about the coating's uniformity and texture. Atomic Force Microscopy (AFM) could offer even higher resolution three-dimensional surface profiles and data on surface roughness and other mechanical properties at the nanoscale. These techniques are vital for quality control and for correlating surface characteristics with performance in applications such as lubrication, where surface films play a key role.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For borate esters, such as the triester of boric acid with pentan-2-ol, XPS provides valuable insights into the bonding environment of boron and oxygen atoms.

Systematic studies on the electronic structure of a wide array of boron compounds have been conducted using XPS, generating a representative set of data for boron as a chemical element. mdpi.com In the context of borate esters, the primary interest lies in the B 1s and O 1s core level spectra.

Research on borate esters formed from the reaction of boric acid and alcohols has shown the formation of B-O bonds. In a study involving trimethyl borate, a simple alkyl borate, the B 1s peak associated with the B-O bonds in B₂O₃ was identified at a binding energy of approximately 193.3 eV. The corresponding O 1s peak for the B-O bond was observed at around 532.8 eV. researchgate.net For the triester of boric acid with pentan-2-ol, similar binding energies would be expected, with slight shifts due to the different alkyl groups.

Furthermore, analysis of the worn surfaces lubricated by borate ester additives has revealed the in-situ formation of a chemical film. This film is often composed of iron oxides and boron trioxide (B₂O₃), indicating the decomposition of the borate ester under tribological stress and its interaction with the metallic surface. mdpi.com

The C 1s spectrum is also of importance in characterizing the alkyl chains of the ester. The peak corresponding to the C-O bond would be a key feature, distinguishing it from the C-C and C-H bonds of the pentyl group.

Table 1: Representative XPS Binding Energies for Borate Esters and Related Compounds

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference Compound |

| Boron | B 1s | B-O in B₂O₃ | ~193.3 | Trimethyl borate |

| Oxygen | O 1s | B-O | ~532.8 | Trimethyl borate |

| Oxygen | O 1s | C-O | Not specified | - |

| Carbon | C 1s | C-O | Not specified | - |

| Carbon | C 1s | C-C, C-H | ~285.0 | General adventitious C |

Note: The exact binding energies for Pentan-2-ol, triester with boric acid may vary slightly from the values presented for the reference compounds due to differences in chemical environment.

Specialized Spectroscopic and Magnetic Techniques for Boron-Containing Complexes

The characterization of boron-containing compounds like this compound is greatly enhanced by specialized spectroscopic and magnetic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy of the boron-11 (B1246496) nucleus being particularly powerful.

¹¹B NMR Spectroscopy

Boron has two NMR-active isotopes, ¹⁰B (I=3, ~20% natural abundance) and ¹¹B (I=3/2, ~80% natural abundance). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the more commonly studied nucleus. huji.ac.il The chemical shift of ¹¹B is highly sensitive to the coordination number and the nature of the substituents on the boron atom. rsc.org

For the triester of boric acid with pentan-2-ol, the boron atom is tricoordinate, bonded to three oxygen atoms. Tricoordinate boranes and their derivatives typically exhibit ¹¹B NMR chemical shifts in a downfield region. Specifically, borate esters, B(OR)₃, show resonances in the range of δ 16-20 ppm relative to BF₃·OEt₂. sdsu.edu For instance, the ¹¹B NMR spectrum of trimethyl borate shows a sharp singlet at approximately δ 18.5 ppm in CDCl₃. rsc.org It is expected that the triester of boric acid with pentan-2-ol would have a very similar chemical shift.

The presence of an empty p-orbital on the tricoordinate boron atom makes it a Lewis acid. Upon coordination with a Lewis base, the hybridization of the boron changes from sp² to sp³, resulting in a significant upfield shift in the ¹¹B NMR spectrum to the range of δ 2 to -20 ppm. This property is useful for studying the interaction of the borate ester with other molecules.

Multinuclear NMR

In addition to ¹¹B NMR, ¹H and ¹³C NMR are routinely used to characterize the organic portion of the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the pentyl group, and the ¹³C NMR would provide information on the carbon skeleton. Heteronuclear Multiple Bond Correlation (HMBC) experiments, such as ¹H-¹¹B HMBC, can be employed to establish connectivity between the organic part and the boron atom. nih.gov

Magnetic Properties

While simple borate esters like the triester with pentan-2-ol are not inherently magnetic in the traditional sense, their interaction with magnetic materials can be exploited for analytical purposes. A study demonstrated the use of a magnetic relaxation switch (MRS) system for the detection of boric acid and borate esters. nih.govacs.org This system utilizes poly(vinyl alcohol) functionalized nanomagnetic iron oxide particles. The addition of a borate ester induces the aggregation of these particles through covalent binding between the electron-deficient boron atoms and the hydroxyl groups of the polymer. This aggregation leads to a measurable change in the transverse relaxation time (T₂) in a magnetic resonance measurement, allowing for sensitive and selective detection. nih.govacs.org

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boron Compounds

| Boron Compound Type | Coordination Number | Hybridization | Typical ¹¹B Chemical Shift Range (δ, ppm) |

| Borate Esters (B(OR)₃) | 3 | sp² | 16 to 20 |

| Boronic Acids (RB(OH)₂) | 3 | sp² | 27 to 33 |

| Tetracoordinate Borates | 4 | sp³ | 2 to -20 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It would be employed to calculate the optimized geometry, electronic energy, and distribution of electron density for tris(pentan-2-yl) borate (B1201080). Such calculations could provide insights into the planarity of the B-O core and the conformational arrangement of the pentan-2-yl groups. For related borate esters, DFT has been used to understand bonding and reactivity. nih.gov

Hartree-Fock Methods

The Hartree-Fock (HF) method is an ab initio computational approach that provides a foundational understanding of a molecule's electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than post-Hartree-Fock methods or DFT for many properties due to the lack of electron correlation, HF calculations would serve as a starting point for more advanced computations on tris(pentan-2-yl) borate. No specific Hartree-Fock studies for this compound have been published.

Modeling Reaction Mechanisms and Pathways

Computational modeling is crucial for elucidating the step-by-step pathways of chemical reactions. For borate esters, this often involves studying their formation from boric acid and the corresponding alcohol, or their hydrolysis. Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of reaction kinetics and thermodynamics. For analogous borate ester systems, mechanisms such as hydrolysis, transesterification, and metathesis have been investigated using computational methods. rsc.org However, no specific reaction mechanism studies for tris(pentan-2-yl) borate are documented.

Prediction and Understanding of Lewis Acidity Scales

The Lewis acidity of borate esters, stemming from the electron-deficient boron atom, is a key chemical characteristic. Computational methods can predict Lewis acidity through several means, such as calculating the Fluoride Ion Affinity (FIA) or the energy of adduct formation with a standard Lewis base. These theoretical scales allow for the quantitative comparison of Lewis acidity across different compounds. Studies on other boranes and borate esters have successfully used computational approaches to quantify and explain trends in Lewis acidity, often correlating them with the electronic effects of the substituents. rsc.orgnih.govresearchgate.net A computational study on tris(pentan-2-yl) borate would quantify the influence of the three pentan-2-oxy groups on the boron center's electrophilicity, but such a study is not present in the literature.

Computational Analysis of Boron-Ligand Interactions

The environmental fate of Pentan-2-ol, triester with boric acid is intrinsically linked to its interaction with water. As a borate ester, its behavior is primarily dictated by hydrolysis, which leads to the formation of its constituent compounds, boric acid and pentan-2-ol.

Environmental Behavior and Transformation Pathways

Hydrolytic Degradation Mechanisms

The primary mechanism for the transformation of Pentan-2-ol, triester with boric acid in the environment is hydrolysis. When compounds of boric acid, such as this triester, are introduced into an aqueous environment, they are expected to dissociate and hydrolyze. industrialchemicals.gov.au This process involves the breaking of the ester bonds by water molecules.

The hydrolysis of the triester will yield boric acid (B(OH)₃) and pentan-2-ol. In dilute solutions, boric acid is the predominant form of dissolved boron in surface waters. industrialchemicals.gov.au The reaction is essentially a reversal of the esterification process where the ester reacts with water to form the parent alcohol and acid.

Q & A

Basic: What are the recommended synthetic protocols for preparing pentan-2-ol triester with boric acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves esterification of boric acid (H₃BO₃) with pentan-2-ol under acid-catalyzed conditions. Key steps include:

- Reagent Ratios: Use a 3:1 molar ratio of pentan-2-ol to boric acid to favor triester formation over mono- or di-esters.

- Catalysis: Sulfuric acid or p-toluenesulfonic acid (pTSA) are common catalysts (0.5–1 mol%) .

- Dehydration: Employ a Dean-Stark trap or molecular sieves to remove water, shifting equilibrium toward esterification .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation isolates the triester. Validate purity via NMR (¹H/¹³C) and FT-IR spectroscopy to confirm ester linkages (B-O-C stretch at ~1300–1200 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.